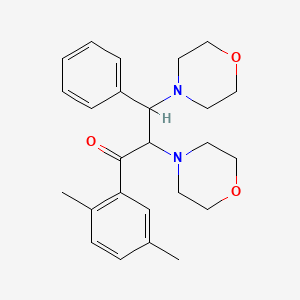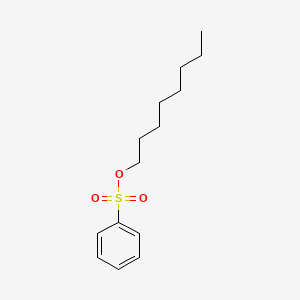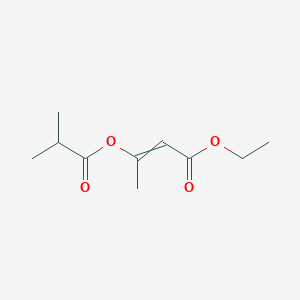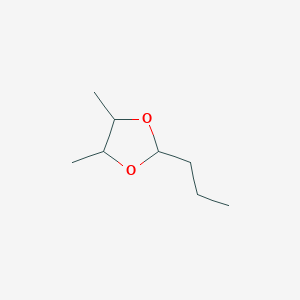![molecular formula C9H14Cl2N2 B14724297 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride CAS No. 13680-56-3](/img/structure/B14724297.png)
1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to a dimethylhydrazinium ion. Its molecular formula is C9H14Cl2N2, and it is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride typically involves the reaction of 2-chlorobenzyl chloride with 1,1-dimethylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of dimethylhydrazine derivatives.
Substitution: Formation of substituted hydrazinium salts.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activities. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
- **1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- **2-(2-Chlorophenyl)-1H-imidazol-4-yl}methanol
- **1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl}methanol
Comparison: 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride is unique due to its specific hydrazinium structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits different chemical behavior in oxidation and reduction reactions, and its applications in scientific research are more diverse. The presence of the dimethylhydrazinium ion also enhances its solubility and stability in various solvents, making it a versatile reagent in chemical synthesis.
Eigenschaften
CAS-Nummer |
13680-56-3 |
|---|---|
Molekularformel |
C9H14Cl2N2 |
Molekulargewicht |
221.12 g/mol |
IUPAC-Name |
amino-[(2-chlorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C9H14ClN2.ClH/c1-12(2,11)7-8-5-3-4-6-9(8)10;/h3-6H,7,11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZVODJAOAGAFXOM-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CC1=CC=CC=C1Cl)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)

![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)

![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)







